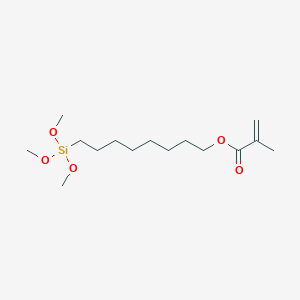![molecular formula C16H12O2 B3046383 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde CAS No. 123770-71-8](/img/structure/B3046383.png)
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Vue d'ensemble
Description
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C16H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethynyl group and a benzaldehyde moiety
Applications De Recherche Scientifique
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and organic materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general procedure includes:
Starting Materials: 4-bromobenzaldehyde and 4-methoxyphenylacetylene.
Catalysts and Reagents: Palladium(II) acetate, triphenylphosphine, and copper(I) iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-[(4-Methoxyphenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde largely depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Ethynyl Group: The ethynyl group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, leading to the formation of triazoles.
Methoxy Group: The methoxy group can influence the electronic properties of the compound, making it more reactive towards electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
4-[(4-Methoxyphenyl)ethynyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-[(4-Methoxyphenyl)ethynyl]aniline: Similar structure but with an amino group instead of an aldehyde.
Uniqueness: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is unique due to the presence of both an aldehyde and an ethynyl group, which allows it to participate in a wide range of chemical reactions
Propriétés
IUPAC Name |
4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZKYLWDRVUACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462689 | |
| Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-71-8 | |
| Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

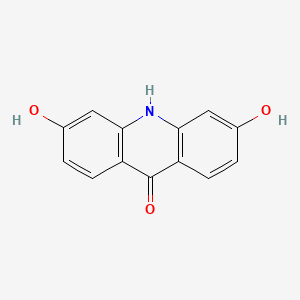
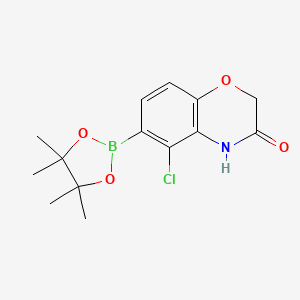
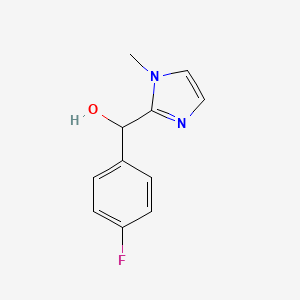

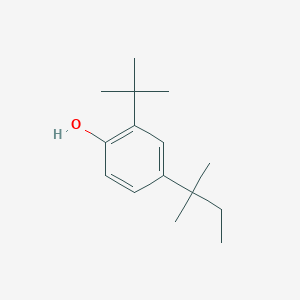
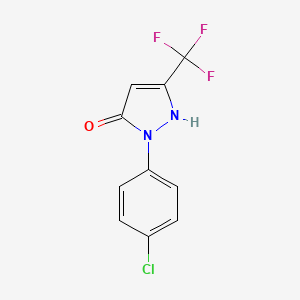
![Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B3046314.png)
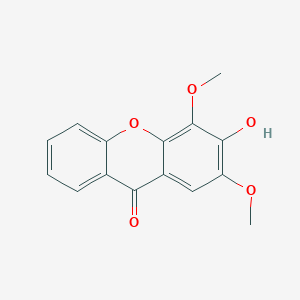
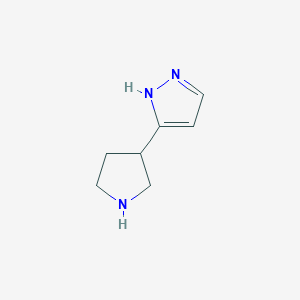
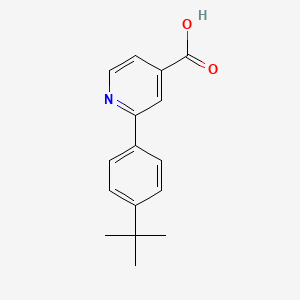
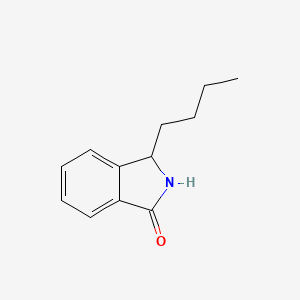
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)
